1-Hydroxy-3,3-dimethylbutan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2,3)5(8)4-7/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNOWYSCJOKVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433300 | |

| Record name | 1-hydroxy-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38895-88-4 | |

| Record name | 1-hydroxy-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-3,3-dimethylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxy-3,3-dimethylbutan-2-one: From Historical Chemical Principles to Modern Applications

This guide provides a comprehensive overview of 1-hydroxy-3,3-dimethylbutan-2-one, a molecule of significant interest in modern organic synthesis. We will delve into the historical chemical context that underpins its reactivity, explore its physicochemical properties, discuss its synthesis, and detail its contemporary applications, particularly in the development of advanced cosmetic ingredients. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: Unveiling this compound

This compound, also known as hydroxypinacolone, is an alpha-hydroxy ketone with the chemical formula C₆H₁₂O₂.[1] Its structure, featuring a sterically bulky tert-butyl group adjacent to a ketone and a primary alcohol, imparts unique reactivity and properties. While the specific historical moment of its initial discovery remains elusive in the scientific literature, its chemical lineage is deeply rooted in the classic pinacol rearrangement, a cornerstone of organic chemistry. Understanding this historical context is paramount to appreciating the synthesis and utility of this versatile molecule.

Historical Context: The Legacy of the Pinacol Rearrangement

The story of this compound is intrinsically linked to its structural relative, pinacolone (3,3-dimethyl-2-butanone). The formation of pinacolone from pinacol (2,3-dimethyl-2,3-butanediol) was first described in 1860 by the German chemist Wilhelm Rudolph Fittig.[2][3] This acid-catalyzed transformation, now famously known as the pinacol-pinacolone rearrangement, involves the conversion of a 1,2-diol to a carbonyl compound through a 1,2-migration.[2][3]

The mechanism of this rearrangement provides fundamental insights into the electronic effects and carbocation stability that are also relevant to the chemistry of this compound.

The Pinacol Rearrangement Workflow:

Caption: The acid-catalyzed pinacol rearrangement mechanism.

The key steps involve:

-

Protonation of one of the hydroxyl groups, forming a good leaving group (water).

-

Loss of water to generate a stable tertiary carbocation.

-

A 1,2-methyl shift , where a methyl group migrates to the adjacent carbocation. This is the crucial rearrangement step.

-

Deprotonation of the resulting oxonium ion to yield the final ketone product, pinacolone.[2]

This reaction highlights the migratory aptitude of alkyl groups and the driving force of forming a more stable, resonance-stabilized carbocation. This fundamental understanding of molecular rearrangements is crucial for designing synthetic pathways to and from related structures like this compound.

Physicochemical Properties of this compound

A thorough understanding of a molecule's physical and chemical properties is essential for its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1][4] |

| Molecular Weight | 116.16 g/mol | [1][4] |

| CAS Number | 38895-88-4 | [1][4] |

| Appearance | Colorless oil/liquid | [5][6] |

| Solubility | Sparingly soluble in Chloroform, DMSO, and Methanol | [6] |

| Storage Temperature | 2-8°C or -20°C (Freezer) | [4][6] |

| Stability | Volatile | [6] |

Synthesis of this compound

While a singular, celebrated discovery of this compound is not apparent in the literature, its synthesis can be achieved through established methods for the α-hydroxylation of ketones. The most direct conceptual precursor is pinacolone.

α-Hydroxylation of Pinacolone

The introduction of a hydroxyl group at the α-position of a ketone is a common transformation in organic synthesis. For a ketone like pinacolone, this would involve the formation of an enol or enolate, followed by reaction with an electrophilic oxygen source.

A general workflow for this process is as follows:

Caption: General workflow for the α-hydroxylation of a ketone.

Various reagents can be employed for the oxidation step, including:

-

m-Chloroperoxybenzoic acid (mCPBA): A common and effective oxidizing agent for this transformation.

-

Oxone in combination with a catalyst: This provides a more environmentally friendly approach.

-

Molecular oxygen with a suitable catalyst: Another "green" alternative.

Alternative Synthetic Routes

Other methods for the synthesis of α-hydroxy ketones, which could be adapted for this compound, include the oxidation of terminal olefins.[7] For instance, the oxidation of a suitably substituted alkene could yield the target molecule.

Modern Applications: A Key Intermediate in Cosmetic Science

The primary contemporary application of this compound is as a crucial intermediate in the synthesis of Hydroxypinacolone Retinoate (HPR) .[8][9] HPR is a next-generation retinoid, an ester of retinoic acid, that is gaining significant attention in the cosmetics industry for its anti-aging properties with reportedly lower irritation potential compared to traditional retinoids.[10][11]

Synthesis of Hydroxypinacolone Retinoate (HPR)

HPR is synthesized through the esterification of retinoic acid with this compound.[8][10] This reaction is the subject of several recent patents, highlighting its commercial importance.

The general reaction scheme is as follows:

Caption: Synthesis of HPR via esterification.

Several methods have been developed for this esterification, including:

-

Use of condensing agents: Such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[12]

-

Enzymatic catalysis: Utilizing enzymes like acyltransferase for a more environmentally friendly process.[9]

-

Reaction with halogenated pinacolone: An alternative route where retinoic acid is reacted with a halogenated derivative of pinacolone.[12]

The Significance of HPR in Skincare

HPR is valued in cosmetic formulations for several reasons:

-

Direct Receptor Binding: Unlike other retinoids that require metabolic conversion to retinoic acid in the skin, HPR is believed to bind directly to retinoid receptors, potentially leading to higher efficacy.[10]

-

Improved Stability: HPR is reported to be more stable than other forms of Vitamin A, which is a significant advantage in formulating cosmetic products.[13]

-

Reduced Irritation: A key benefit of HPR is its purported lower potential for skin irritation compared to retinoic acid and other retinoids, making it suitable for a wider range of skin types.[10][13]

The role of this compound as a building block for this innovative cosmetic ingredient underscores its importance in modern applied chemistry.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.

Conclusion

While the precise moment of its discovery may be a footnote in the broader history of organic chemistry, this compound has emerged as a molecule of significant contemporary relevance. Its chemical heritage, rooted in the foundational pinacol rearrangement, provides a rich context for understanding its synthesis and reactivity. Today, its primary role as a key intermediate in the production of the advanced cosmetic ingredient Hydroxypinacolone Retinoate places it at the forefront of innovation in the personal care industry. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of this versatile α-hydroxy ketone offers opportunities for the creation of novel and improved products.

References

-

Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. E3S Web of Conferences. (URL: [Link])

-

Pinacol Pinacolone Rearrangement Process. BYJU'S. (URL: [Link])

-

Hydroxypinacolone Retinoate (HPR) 10% | Advanced Vitamin A Ester. Bulk Naturals. (URL: [Link])

-

This compound (C6H12O2). PubChemLite. (URL: [Link])

-

This compound | CAS 38895-88-4. American Elements. (URL: [Link])

-

Pinacol Pinacolone Rearrangement: Basic Concept and Mechanism. YouTube. (URL: [Link])

- Origin, Properties and Introduction of Hydroxypinacolone Retino

-

Method for synthesizing hydroxypinacolone retinoate (HPR) under catalysis of biological enzyme. Patsnap Eureka. (URL: [Link])

-

Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal. (URL: [Link])

-

Hydroxypinacolone Retinoate (HPR) In Skincare. Korelu. (URL: [Link])

-

Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. (URL: [Link])

- Preparation method of hydroxy pinacolone retinoic acid ester.

-

Pinacol Rearrangement. Master Organic Chemistry. (URL: [Link])

-

High Stability and Low Irritation of Retinol Propionate and Hydroxypinacolone Retinoate Supramolecular Nanoparticles with Effective Anti-Wrinkle Efficacy. PMC - NIH. (URL: [Link])

-

Pinacol Rearrangement. Organic Chemistry Portal. (URL: [Link])

-

Pinacol pinacolone rearrangement ppt. Slideshare. (URL: [Link])

-

Pinacol rearrangement. Wikipedia. (URL: [Link])

-

Pinacol Rearrangement Reaction of Diols into Ketones. YouTube. (URL: [Link])

-

This compound | C6H12O2 | CID 9955836. PubChem. (URL: [Link])

Sources

- 1. This compound | C6H12O2 | CID 9955836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound | 38895-88-4 [chemicalbook.com]

- 7. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Method for synthesizing hydroxypinacolone retinoate (HPR) under catalysis of biological enzyme - Eureka | Patsnap [eureka.patsnap.com]

- 10. korelu.de [korelu.de]

- 11. High Stability and Low Irritation of Retinol Propionate and Hydroxypinacolone Retinoate Supramolecular Nanoparticles with Effective Anti-Wrinkle Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN115260071A - Preparation method of hydroxy pinacolone retinoic acid ester - Google Patents [patents.google.com]

- 13. Origin, Properties and Introduction of Hydroxypinacolone Retinoate (HPR) [biolyphar.com]

An In-depth Technical Guide to the Physicochemical Properties of Hydroxypinacolone and its Retinoate Ester

This guide provides a comprehensive technical overview of the physicochemical properties of hydroxypinacolone and its prominent derivative, hydroxypinacolone retinoate (HPR). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context to support the effective application of these compounds in research and formulation.

Introduction: A Tale of Two Moieties

In the realm of dermatology and cosmetic science, the name "hydroxypinacolone" is most frequently encountered in the context of its ester, hydroxypinacolone retinoate (HPR). HPR has emerged as a next-generation retinoid, offering the anti-aging and skin-renewing benefits of retinoic acid with a significantly improved tolerability profile.[1][2][3][4] To fully appreciate the characteristics of HPR, it is essential to understand the contributions of its constituent parts: the all-trans retinoic acid backbone and the hydroxypinacolone moiety. This guide will, therefore, dissect the physicochemical properties of both the parent alcohol, 3-hydroxy-4,4-dimethyl-2-pentanone (hydroxypinacolone), and the active ester, hydroxypinacolone retinoate.

The esterification of retinoic acid with hydroxypinacolone is a strategic chemical modification. It creates a more stable molecule than many other vitamin A derivatives and allows for direct interaction with retinoid receptors in the skin without the need for metabolic conversion, a key factor in its reduced irritation potential.[1][3][4] This direct action mechanism is a pivotal aspect of its efficacy and is intrinsically linked to its molecular structure and resulting physicochemical properties.

Hydroxypinacolone Retinoate (HPR): The Active Ester

Hydroxypinacolone retinoate is the primary molecule of interest in clinical and cosmetic applications. Its properties are a blend of the lipophilic retinoic acid tail and the polar hydroxypinacolone head.

Chemical Identity

-

IUPAC Name: (3,3-dimethyl-2-oxobutyl) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate[5]

-

Synonyms: HPR, Retinoic acid 3,3-dimethyl-2-oxobutyl ester, Granactive Retinoid (trade name for a 10% solution)[3][5]

-

CAS Number: 893412-73-2[5]

-

Molecular Formula: C₂₆H₃₈O₃[5]

-

Molecular Weight: 398.58 g/mol [6]

Physicochemical Data Summary

| Property | Value | Source |

| Appearance | Yellow to orange crystalline powder | [7] |

| Melting Point | 85.0°C - 90.0°C | [8] |

| Boiling Point | 508.5 ± 33.0 °C (Predicted) | [9][10] |

| Density | 0.990 ± 0.06 g/cm³ (Predicted) | [9][10] |

| LogP | 7.8 (Computed) | [5] |

| Topological Polar Surface Area | 43.4 Ų | [5] |

Solubility Profile

Hydroxypinacolone retinoate is an oil-soluble compound, a characteristic that is critical for its formulation into topical products and its ability to penetrate the stratum corneum.[6]

| Solvent | Solubility | Source |

| Water | Slightly soluble/Insoluble | [7] |

| Ethanol | Soluble | [7] |

| Methanol | Soluble | [7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [7] |

| Chloroform | Slightly Soluble | [10] |

| Glycols (e.g., Ethoxydiglycol) | Soluble | [8] |

| Dimethyl Isosorbide (DMI) | Soluble | [8] |

The causality behind these solubility characteristics lies in the molecule's predominantly nonpolar structure, dominated by the long hydrocarbon chain of the retinoate portion. The ester and ketone functionalities of the hydroxypinacolone moiety provide some polarity, allowing for solubility in moderately polar organic solvents.

Spectral Data and Interpretation

The structural features of HPR give rise to a unique spectral fingerprint, which is crucial for its identification and quantification.

The extended polyene system of the retinoic acid backbone is a strong chromophore, resulting in significant absorbance in the UV region. This property is fundamental to the quantitative analysis of HPR by HPLC with UV detection.

The IR spectrum of HPR is characterized by key absorption bands corresponding to its functional groups. A study on the synthesis and characterization of HPR identified the following significant peaks:

-

C=O stretching (ester): This will be a strong, sharp peak, typically in the region of 1735-1750 cm⁻¹.

-

C=O stretching (ketone): Another strong, sharp peak, expected around 1715 cm⁻¹.

-

C=C stretching (conjugated system): Multiple peaks of varying intensity are expected in the 1600-1650 cm⁻¹ region.

-

C-O stretching (ester): These appear as two bands, one stronger and broader than the other, in the 1000-1300 cm⁻¹ range.

The presence of both ester and ketone carbonyl peaks is a definitive feature of the HPR molecule and can be used to distinguish it from other retinoids.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of HPR. A publication on the synthesis of HPR provides the following characterization data:

-

¹H NMR: The spectrum will be complex, with characteristic signals for the vinyl protons of the polyene chain in the downfield region (δ 5.5-7.0 ppm). The methyl groups of the trimethylcyclohexenyl ring and the t-butyl group of the hydroxypinacolone moiety will give rise to distinct singlet signals in the upfield region (δ 1.0-2.5 ppm). The methylene protons of the hydroxypinacolone moiety will appear as a singlet.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbons of the ester and ketone groups in the downfield region (δ 170-210 ppm). The sp² hybridized carbons of the polyene chain and the cyclohexenyl ring will resonate in the δ 120-160 ppm range. The numerous sp³ hybridized carbons will appear in the upfield region.

NMR provides a definitive method for the structural confirmation of HPR and can be used to assess its purity.

Stability and Reactivity

Hydroxypinacolone retinoate is more stable than retinol and other earlier-generation retinoids due to the protective nature of the ester linkage.[2][7] However, it is still susceptible to degradation by light and heat, a common characteristic of compounds with extended conjugated double bond systems.[10]

-

Light Sensitivity: Exposure to UV light can lead to isomerization and degradation of the molecule. Therefore, formulations containing HPR should be packaged in opaque or UV-protective containers.

-

Thermal Stability: While more stable than retinol, elevated temperatures can accelerate degradation. A stability study showed that at 45°C, 74% of uncoated HPR remained after 12 weeks.[11][12] It is recommended to avoid heat above 60°C during formulation.[8]

-

pH Stability: HPR is stable in a pH range of 3.5 to 6.5.[8]

-

Reactivity: The ester linkage in HPR can be susceptible to hydrolysis under strongly acidic or basic conditions. The polyene chain can undergo oxidation, which is why antioxidants are often included in formulations.

Hydroxypinacolone: The Stabilizing Moiety

While less studied independently, the physicochemical properties of 3-hydroxy-4,4-dimethyl-2-pentanone are crucial to its role in the HPR molecule.

Chemical Identity

-

IUPAC Name: 3-hydroxy-4,4-dimethyl-2-pentanone

-

Synonyms: tert-Butyl-acetyl-carbinol

-

CAS Number: 7737-47-5

-

Molecular Formula: C₇H₁₄O₂

-

Molecular Weight: 130.18 g/mol

Physicochemical Data Summary

| Property | Value | Source |

| LogP | 0.98240 (Predicted) | |

| Topological Polar Surface Area | 37.30 Ų |

The relatively low LogP value of hydroxypinacolone compared to HPR highlights its greater polarity, which contributes to the overall physicochemical profile of the final ester.

Experimental Protocols: A Framework for Self-Validation

The following are detailed, step-by-step methodologies for the characterization of hydroxypinacolone retinoate. These protocols are designed to be self-validating systems, ensuring the accuracy and reliability of the obtained data.

Determination of Melting Point (Capillary Method)

This protocol is based on standard pharmacopeial methods for melting point determination.[13][14]

-

Sample Preparation: Ensure the HPR sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This will save time in the subsequent, more precise measurements.

-

Accurate Determination: Use a fresh sample and heat the apparatus to a temperature about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

-

Replicate Measurements: Repeat the determination at least two more times and calculate the average melting range. A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.

Determination of Solubility

This protocol provides a systematic approach to determining the qualitative and semi-quantitative solubility of HPR.[15][16][17]

-

Solvent Selection: Choose a range of solvents relevant to cosmetic and pharmaceutical formulations (e.g., water, ethanol, isopropyl myristate, caprylic/capric triglycerides, dimethyl isosorbide).

-

Initial Qualitative Assessment:

-

To 1 mL of the chosen solvent in a vial, add approximately 1-2 mg of HPR.

-

Vortex or shake the vial vigorously for 1 minute.

-

Visually inspect the solution for any undissolved particles. If the solution is clear, the compound is considered soluble. If particles are present, it is sparingly soluble or insoluble.

-

-

Semi-Quantitative Determination:

-

Accurately weigh 10 mg of HPR into a tared vial.

-

Add the chosen solvent dropwise, vortexing after each addition, until the solid is completely dissolved.

-

Record the volume of solvent required.

-

Calculate the approximate solubility in mg/mL.

-

-

Temperature Control: Perform solubility tests at a controlled room temperature (e.g., 25°C) as solubility is temperature-dependent.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC with UV detection is the standard method for analyzing retinoids.[18]

-

Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column is required.

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. The exact composition should be optimized for the specific column and system.

-

Standard Solution Preparation: Accurately prepare a stock solution of HPR reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh the HPR sample and dissolve it in the same solvent as the standards to a known concentration.

-

Chromatographic Conditions:

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the column temperature (e.g., 30°C).

-

Set the UV detection wavelength to the λmax of HPR.

-

Inject the standards and the sample.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of HPR in the sample by interpolating its peak area on the calibration curve.

-

Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks.

-

Visualizing Key Relationships and Workflows

Workflow for Physicochemical Characterization of HPR

Caption: Workflow for the physicochemical characterization of HPR.

Relationship Between HPR Structure and Properties

Caption: Relationship between HPR's structure and its key properties.

Conclusion

The physicochemical properties of hydroxypinacolone retinoate are a direct consequence of its unique chemical structure, which combines the bioactivity of retinoic acid with the stabilizing and solubilizing features of the hydroxypinacolone moiety. A thorough understanding of these properties, from its solubility and melting point to its spectral characteristics and stability, is paramount for the successful formulation of effective and stable dermatological and cosmetic products. The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable characterization of this promising next-generation retinoid.

References

- Chemical Structure and Physical Properties of Hydroxypinacolone Retinoate (HPR). (2024). Xi'an Lyphar Biotech Co., Ltd.

-

Ye, R., et al. (2023). High Stability and Low Irritation of Retinol Propionate and Hydroxypinacolone Retinoate Supramolecular Nanoparticles with Effective Anti-Wrinkle Efficacy. Pharmaceutics. [Link]

-

Hydroxypinacolone Retinoate,HPR. (2024). ChemBK. [Link]

-

Ye, R., et al. (2023). High Stability and Low Irritation of Retinol Propionate and Hydroxypinacolone Retinoate Supramolecular Nanoparticles with Effective Anti-Wrinkle Efficacy. MDPI. [Link]

- Comprehensive study of Hydroxypinacolone Retinoate (HPR). (2024). Lyphar Provide Top Quality.

-

Wang, C., et al. (2021). Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. E3S Web of Conferences. [Link]

-

Hydroxypinacolone Retinoate. (n.d.). PubChem. [Link]

-

High Stability and Low Irritation of Retinol Propionate and Hydroxypinacolone Retinoate Supramolecular Nanoparticles with Effective Anti-Wrinkle Efficacy. (2023). ResearchGate. [Link]

-

Hydroxypinacolone Retinoate HPR Granactive Retinoid. (n.d.). Dr Davin Lim. [Link]

-

What should be known about Hydroxypinacolone Retinoate? (2025). Typology. [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur. [Link]

-

What is Hydroxypinacolone Retinoate? (2022). Caroline Hirons. [Link]

-

Perfect-A 99™ (Hydroxypinacolone Retinoate 99%). (n.d.). MySkinRecipes. [Link]

-

Lendzion, K., et al. (n.d.). Comparative evaluation of retinol, retinal, and hydroxypinacolone retinoate: efficacy and participant perceptions in a 4-week anti-aging regimen. [Link]

-

Hydroxypinacolone retinoate (HPR). (n.d.). Shenzhen Dieckmann Tech Co.,Ltd. [Link]

-

Hydroxypinacolone Retinoate. (2024). Cosmetic Ingredients Guide. [Link]

-

What should be known about Hydroxypinacolone Retinoate? (2025). Typology. [Link]

-

Solubility test for Organic Compounds. (2024). [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

-

Determination of retinol, retinyl palmitate, and retinoic acid in consumer cosmetic products. (2025). [Link]

-

experiment (1) determination of melting points. (2021). [Link]

-

Solubility of Organic Compounds. (2023). [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

Temova Rakuša Ž, Škufca P, Kristl A, Roškar R. (2020). Quality control of retinoids in commercial cosmetic products. Journal of Cosmetic Dermatology. [Link]

-

Melting point determination. (n.d.). [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

Sources

- 1. drdavinlim.com [drdavinlim.com]

- 2. uk.typology.com [uk.typology.com]

- 3. carolinehirons.com [carolinehirons.com]

- 4. Hydroxypinacolone retinoate (HPR)_Shenzhen Dieckmann Tech Co.,Ltd [dkmchem.com]

- 5. Hydroxypinacolone Retinoate | C26H38O3 | CID 25054592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Comprehensive study of Hydroxypinacolone Retinoate (HPR) Lyphar Provide Top Quality [biolyphar.com]

- 7. Chemical Structure and Physical Properties of Hydroxypinacolone Retinoate (HPR) [biolyphar.com]

- 8. Perfect-A 99™ (Hydroxypinacolone Retinoate 99%) [myskinrecipes.com]

- 9. Hydroxypinacolone Retinoate,HPR [chembk.com]

- 10. Hydroxypinacolone Retinoate CAS#: 893412-73-2 [m.chemicalbook.com]

- 11. High Stability and Low Irritation of Retinol Propionate and Hydroxypinacolone Retinoate Supramolecular Nanoparticles with Effective Anti-Wrinkle Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. iscnagpur.ac.in [iscnagpur.ac.in]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to 1-Hydroxy-3,3-dimethylbutan-2-one (CAS: 38895-88-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Hydroxy-3,3-dimethylbutan-2-one, commonly known as hydroxypinacolone, is a bifunctional organic molecule that serves as a valuable chemical intermediate and building block in modern organic synthesis. Its structure, featuring a sterically hindered ketone and a primary alcohol, imparts a unique reactivity profile that is leveraged in various applications, most notably in the cosmetics industry as a key precursor to the next-generation retinoid, Hydroxypinacolone Retinoate (HPR). This guide provides a comprehensive technical overview of its chemical properties, a predictive analytical profile, a plausible and detailed synthetic protocol, key reactivity insights, and established applications, designed to equip researchers and development scientists with the core knowledge required to effectively utilize this compound.

Core Molecular Identity and Properties

Nomenclature and Identifiers

The compound is systematically named this compound. Its structural parent, 3,3-dimethylbutan-2-one, is widely known as pinacolone, itself the product of the classic pinacol rearrangement.[1][2] The addition of a hydroxyl group at the C1 position gives rise to the common synonym, hydroxypinacolone.

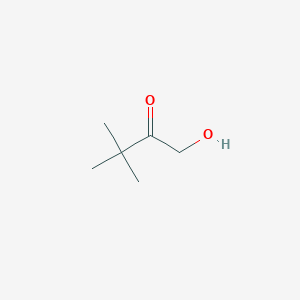

Caption: 2D Structure of this compound

Physicochemical Properties

This compound is a colorless, volatile oil under standard conditions.[3] The presence of both a hydrogen bond donor (hydroxyl) and two acceptors (hydroxyl and carbonyl oxygens) suggests moderate polarity and solubility in a range of organic solvents.[3][4]

| Property | Value | Source(s) |

| CAS Number | 38895-88-4 | [3] |

| Molecular Formula | C₆H₁₂O₂ | [3] |

| Molecular Weight | 116.16 g/mol | [3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | Hydroxypinacolone, 1-Hydroxy-3,3-dimethyl-2-butanone | [3] |

| Appearance | Colorless Oil / Liquid | [3][5] |

| Storage Temp. | 2-8°C or -20°C Freezer | [3][4] |

| Solubility | Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly) | [3] |

| H-Bond Donors | 1 | [4] |

| H-Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

Spectroscopic and Analytical Profile

Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Justification & Comparative Insights |

| ¹H NMR | -C(CH₃)₃ (9H) | δ 1.2 - 1.3 ppm (singlet) | The tert-butyl group is magnetically isolated and deshielded by the adjacent carbonyl. The related compound 3,3-dimethyl-2-butanol shows this peak at δ 0.89 ppm, but the ketone in the target molecule will shift it downfield significantly.[6] |

| -C(=O)CH₂OH (2H) | δ 4.2 - 4.4 ppm (singlet) | These protons are on a carbon between a carbonyl and a hydroxyl group, leading to strong deshielding. No adjacent protons results in a singlet. | |

| -CH₂OH (1H) | δ 2.5 - 4.0 ppm (broad singlet) | The hydroxyl proton is exchangeable and its shift is concentration and solvent dependent. | |

| ¹³C NMR | -C (CH₃)₃ | δ 26 - 28 ppm | Typical chemical shift for methyl carbons of a tert-butyl group. |

| -C (CH₃)₃ | δ 44 - 46 ppm | Quaternary carbon deshielded by the adjacent carbonyl. | |

| -C(=O)CH₂ OH | δ 68 - 72 ppm | Carbon attached to an oxygen atom, significantly deshielded. | |

| -C (=O)CH₂OH | δ 210 - 215 ppm | The ketone carbonyl carbon is highly deshielded, appearing far downfield. | |

| IR Spec. | O-H stretch | 3200-3550 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded alcohol. |

| C-H stretch | 2850-3000 cm⁻¹ (sharp) | Aliphatic C-H bonds. | |

| C=O stretch | 1705-1725 cm⁻¹ (strong, sharp) | Diagnostic for an aliphatic ketone. The adjacent bulky tert-butyl group may slightly alter the frequency. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z 116 | Calculated from the molecular formula C₆H₁₂O₂. |

| Key Fragments | m/z 85, 57, 43 | Expected from α-cleavage. Loss of the hydroxymethyl radical (•CH₂OH, 31 amu) gives the tert-butyl acylium ion at m/z 85. Cleavage of the C-C bond between the carbonyl and the tert-butyl group gives the tert-butyl cation at m/z 57 (a very stable fragment) and the acetyl cation at m/z 43. |

Chromatographic Behavior

Given its moderate polarity and volatility, this compound is amenable to analysis by both Gas Chromatography (GC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). For RP-HPLC, a C18 column with a water/acetonitrile or water/methanol gradient would be a suitable starting point for method development. For GC, a mid-polarity column (e.g., DB-5 or equivalent) would likely provide good peak shape and resolution.

Chemical Synthesis and Manufacturing

While this compound is commercially available, understanding its synthesis is crucial for process development and cost analysis. A logical and industrially relevant approach is the direct α-hydroxylation of its inexpensive precursor, pinacolone.

Proposed Synthetic Route: α-Hydroxylation of Pinacolone

This transformation involves the formation of a ketone enolate followed by reaction with an electrophilic oxygen source. Classic methods utilize reagents like oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH), while modern protocols often employ molecular oxygen or other oxidants.[7] The key is the regioselective formation of the enolate on the less-hindered methyl side rather than the sterically inaccessible quaternary carbon side.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C6H12O2 | CID 9955836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. US2596212A - Synthesis of pinacolone - Google Patents [patents.google.com]

- 6. 3,3-DIMETHYL-2-BUTANOL(464-07-3) 1H NMR [m.chemicalbook.com]

- 7. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]

theoretical properties of 1-Hydroxy-3,3-dimethylbutan-2-one

An In-depth Technical Guide to the Theoretical Properties of 1-Hydroxy-3,3-dimethylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as hydroxypinacolone, is a bifunctional organic molecule featuring a primary alcohol and a sterically hindered ketone. This guide provides a detailed theoretical examination of its core physicochemical properties, predicted spectroscopic behavior, logical synthetic pathways, and potential reactivity. By integrating established chemical principles with data from analogous structures, this document serves as a foundational resource for researchers utilizing this compound as a synthetic building block or investigating its potential applications in medicinal chemistry and materials science.

Molecular Identity and Physicochemical Properties

This compound (CAS No: 38895-88-4) is a derivative of butanone with a hydroxyl group on position 1 and two methyl groups on position 3.[1] The presence of the bulky tert-butyl group adjacent to the carbonyl function is a defining structural feature that significantly influences its reactivity and physical properties.

Chemical Structure

The structure consists of a four-carbon chain with a ketone at the C2 position, a hydroxyl group at the C1 position, and a tert-butyl group at the C3 position.

Caption: 2D Structure of this compound.

Physical and Computed Properties

The compound is typically supplied as a colorless oil or liquid and is noted for its volatility.[2] Proper storage requires refrigeration (2-8°C) in a dry, sealed environment.[3] Its solubility profile indicates it is sparingly soluble in polar aprotic solvents like DMSO and slightly soluble in chloroform and methanol.[2] These properties are critical for selecting appropriate solvent systems for reactions and analytical procedures.

| Property | Value | Source |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 38895-88-4 | [1][3] |

| Molecular Formula | C₆H₁₂O₂ | [1][3] |

| Molecular Weight | 116.16 g/mol | [1][3][4] |

| Appearance | Colourless Oil / Liquid | [2] |

| Storage | Sealed in dry, 2-8°C | [3] |

| Hydrogen Bond Donors | 1 | [1][3] |

| Hydrogen Bond Acceptors | 2 | [1][3] |

| Rotatable Bond Count | 1 | [3] |

| LogP (calculated) | 0.5939 | [3] |

| TPSA (calculated) | 37.3 Ų | [1][3] |

Field Insight: The Topological Polar Surface Area (TPSA) of 37.3 Ų and a LogP value of approximately 0.6 are significant predictors in drug development. A TPSA under 140 Ų is often associated with good cell permeability, while a LogP in this range suggests a balance of hydrophilicity and lipophilicity, which is favorable for oral bioavailability. These theoretical values position derivatives of this scaffold in a promising region of chemical space for pharmaceutical research.

Theoretical Spectroscopic Analysis

While experimental spectra for this compound are not widely published, a robust theoretical analysis can be conducted based on its functional groups and by drawing comparisons with structurally similar molecules.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing three distinct signals:

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons, expected in the upfield region around δ 1.1-1.3 ppm . The significant deshielding effect of the adjacent carbonyl group is somewhat offset by the free rotation and distance.

-

Methylene Protons (-CH₂OH): A singlet integrating to 2 protons, located further downfield around δ 4.0-4.3 ppm . These protons are directly attached to a carbon bearing an oxygen atom and are alpha to a carbonyl group, both of which are strongly deshielding.

-

Hydroxyl Proton (-OH): A broad singlet, typically appearing between δ 2.0-4.0 ppm . Its chemical shift and appearance are highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This peak would disappear upon a D₂O shake.

Predicted ¹³C NMR Spectrum

Four signals are anticipated in the ¹³C NMR spectrum, corresponding to the four unique carbon environments:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to be the most downfield signal, typically appearing at δ 210-215 ppm .[5]

-

Hydroxymethyl Carbon (-CH₂OH): This carbon, attached to the hydroxyl group, should appear in the range of δ 65-70 ppm .

-

Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected around δ 43-48 ppm .

-

tert-Butyl Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will produce a single sharp signal in the upfield region, around δ 25-28 ppm .

Predicted Infrared (IR) Spectrum

The IR spectrum should clearly display the characteristic absorption bands for its two primary functional groups:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3550 cm⁻¹ , characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.[6]

-

C-H Stretch: Sharp peaks between 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.[6]

-

C=O Stretch: A very strong, sharp absorption band around 1710-1725 cm⁻¹ , which is typical for an aliphatic ketone.[6] The steric bulk of the adjacent tert-butyl group does not significantly shift this value.

Predicted Mass Spectrum (MS) Fragmentation

In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 116 would be expected, though it may be of low intensity. The fragmentation pattern will be dominated by cleavages adjacent to the carbonyl group (α-cleavage), which generate stable carbocations.

-

Base Peak (m/z 85): The most likely fragmentation is the loss of the hydroxymethyl radical (•CH₂OH, 31 Da), resulting in the highly stable tert-butyl acylium ion [(CH₃)₃C-C=O]⁺. This fragment at m/z 85 is predicted to be the base peak.

-

Fragment at m/z 59: Loss of the tert-butyl radical (•C(CH₃)₃, 57 Da) would yield the [O=C-CH₂OH]⁺ fragment at m/z 59 .

-

Fragment at m/z 57: The tert-butyl cation [(CH₃)₃C]⁺ at m/z 57 is also a very stable tertiary carbocation and is expected to be a prominent peak.[7][8]

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Theoretical Synthesis Pathway

A direct, published synthesis for this compound is not readily found. However, a logical and efficient synthetic strategy involves the α-hydroxylation of the commercially available starting material, 3,3-dimethylbutan-2-one (pinacolone). Pinacolone itself is classically synthesized via the acid-catalyzed pinacol rearrangement of pinacol (2,3-dimethylbutane-2,3-diol).[9][10]

Conceptual Workflow: From Pinacol to Hydroxypinacolone

The overall transformation can be visualized as a two-step process starting from pinacol.

Caption: Conceptual two-step synthesis from pinacol.

Experimental Protocol: α-Hydroxylation of Pinacolone (Generalized)

This protocol is a generalized procedure based on standard methods for the α-hydroxylation of ketones via their enolates. Causality: The process requires converting the ketone into its enolate form using a strong, non-nucleophilic base to create a nucleophilic α-carbon. This enolate then attacks an electrophilic oxygen source to install the hydroxyl group.

-

System Inertion: A flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C using a dry ice/acetone bath.

-

Expertise & Experience: The use of a -78 °C bath and inert atmosphere is critical to prevent side reactions. The strong base is highly reactive with atmospheric water and oxygen, and the enolate is temperature-sensitive.

-

-

Enolate Formation: A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (1.1 equivalents) is added dropwise to the cooled THF. Pinacolone (1.0 equivalent), dissolved in a small amount of anhydrous THF, is then added slowly to the LDA solution, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour.

-

Trustworthiness: The use of a strong, sterically hindered base like LDA ensures rapid and complete deprotonation at the less-hindered methyl group (the α-carbon) rather than nucleophilic attack at the carbonyl carbon.

-

-

Hydroxylation: An electrophilic oxygen source, such as MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) (1.2 equivalents), dissolved in anhydrous THF, is added dropwise to the enolate solution at -78 °C. The reaction is allowed to stir for several hours, gradually warming to room temperature.

-

Authoritative Grounding: MoOPH is a well-established reagent for the hydroxylation of enolates, providing a reliable source of electrophilic oxygen.

-

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the final product.

Reactivity, Stability, and Safety

Analysis of Reactivity

The molecule's reactivity is governed by the interplay of its three key features: the primary alcohol, the ketone, and the tert-butyl group.

-

Hydroxyl Group: Can undergo typical alcohol reactions such as oxidation to an aldehyde, esterification, or etherification. Its proximity to the ketone may influence reaction rates.

-

Carbonyl Group: The ketone is susceptible to nucleophilic attack. However, the adjacent tert-butyl group provides significant steric hindrance, slowing the rate of attack by bulky nucleophiles compared to less hindered ketones like 2-butanone. It can be reduced to a secondary alcohol using standard reducing agents (e.g., NaBH₄).

-

Methylene α-Protons: The protons on the carbon between the carbonyl and hydroxyl groups are weakly acidic and can be removed by a strong base to form an enolate, as described in the synthesis section.

Caption: Key reactive sites on this compound.

Stability and Handling

The compound is listed as volatile and should be stored under refrigerated and dry conditions to prevent degradation.[2] As a chemical intermediate, it is useful in various catalysis reactions.[11]

GHS Safety Profile

It is imperative that researchers handle this compound with appropriate precautions in a well-ventilated fume hood, using personal protective equipment (PPE) including safety goggles, gloves, and a lab coat.

| GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| 🔥 ⚠️ | Danger | H225: Highly flammable liquid and vapor |

| H315: Causes skin irritation | ||

| H319: Causes serious eye irritation | ||

| H335: May cause respiratory irritation | ||

| Data sourced from PubChem and commercial supplier information.[1][3] |

Conclusion

This compound is a molecule with significant potential as a building block in organic synthesis. Its theoretical properties—predictable spectroscopic signatures, a sterically-influenced reactivity profile, and favorable calculated parameters for drug development—make it an attractive scaffold. While detailed experimental data is sparse in the literature, this guide provides a robust theoretical framework to inform its synthesis, handling, and application in advanced research endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hydroxy-3,3-dimethyl-1-phenylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Holder, J. C., et al. (2015). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to β-Substituted Cyclic Enones. Organic Syntheses, 92, 247-261. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ACS Publications. (n.d.). A Pinacol Rearrangement/Oxidation Synthetic Route to Hydroxyphenstatin 1. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinacolone. Retrieved from [Link]

-

YouTube. (2025). What is Pinacol Pinacolone Rearrangement ?. Retrieved from [Link]

-

MiMeDB. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342). Retrieved from [Link]

- Google Patents. (n.d.). Production of 1-hydroxy-2-one compound.

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylbutane. Retrieved from [Link]

-

YouTube. (2023). Pinacol Rearrangement Reaction of Diols into Ketones. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 3-hydroxybutanone (acetoin). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 3-hydroxybutanone. Retrieved from [Link]

Sources

- 1. This compound | C6H12O2 | CID 9955836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 38895-88-4 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. americanelements.com [americanelements.com]

- 5. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Pinacolone - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. JPS60184038A - Production of 1-hydroxy-2-one compound - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-Hydroxy-3,3-dimethylbutan-2-one: A Technical Guide

Affiliation: Gemini Advanced Spectroscopic Solutions

Introduction

1-Hydroxy-3,3-dimethylbutan-2-one (C₆H₁₂O₂) is an organic molecule belonging to the class of α-hydroxy ketones.[1] This functional group motif, characterized by a hydroxyl group adjacent to a carbonyl group, is a significant structural element in numerous natural products and pharmaceutical compounds. The presence of both a hydrogen-bond donor (hydroxyl) and acceptor (carbonyl) in close proximity imparts unique chemical reactivity and physical properties to these molecules.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular architecture of compounds like this compound. This guide will serve as a detailed reference for researchers and scientists, offering insights into the expected spectroscopic signatures of this molecule and the rationale behind their interpretation.

Molecular Structure:

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Expected Fragment Ions:

| m/z | Proposed Structure | Rationale |

| 116 | [C₆H₁₂O₂]⁺ | Molecular ion |

| 101 | [M - CH₃]⁺ | Loss of a methyl group |

| 85 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

| 57 | [C(CH₃)₃]⁺ | Formation of the tert-butyl cation, a very stable carbocation. This is expected to be a major peak. |

| 43 | [CH₃CO]⁺ | Acylium ion from cleavage of the tert-butyl group. |

| 31 | [CH₂OH]⁺ | Hydroxymethyl cation |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for generating the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. Based on its α-hydroxy ketone structure, characteristic signals are expected in its IR, ¹H NMR, ¹³C NMR, and mass spectra. The information presented herein serves as a valuable resource for the identification and characterization of this compound and can be extrapolated to other α-hydroxy ketones. While experimental data from public databases is currently limited, the principles and predictions outlined in this guide provide a solid foundation for any future experimental investigation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

YouTube. Mass Spectrometry: Alpha Cleavage of Ketones. [Link]

- McMurry, J. (2019). Organic Chemistry (10th ed.). Cengage Learning.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

Foundational Principles of IUPAC Nomenclature for Polyfunctional Compounds

An In-Depth Technical Guide to the IUPAC Nomenclature of 1-Hydroxy-3,3-dimethylbutan-2-one

For professionals in chemical research and drug development, a precise and unambiguous system of nomenclature is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides this global standard, ensuring that a chemical name corresponds to a single, unique molecular structure. This guide offers a detailed exploration of the IUPAC nomenclature for the bifunctional keto-alcohol, this compound, elucidating the systematic rules and the chemical logic that underpin its name.

When a molecule contains more than one functional group, a defined hierarchy of precedence dictates the principal functional group, which in turn determines the suffix of the compound's name.[1][2][3][4] All other functional groups are treated as substituents and are denoted by prefixes.[2][3][4] The rationale for this hierarchy is generally correlated with the oxidation state of the carbon atom within the functional group; a higher oxidation state typically corresponds to a higher priority.[1][5]

For the compound , we must consider the two present functional groups: a hydroxyl group (-OH) and a ketone group (C=O). According to IUPAC rules, the ketone functional group has a higher priority than the alcohol.[1][6] Consequently, the molecule will be named as a ketone, and the hydroxyl group will be designated as a substituent.

Systematic Derivation of the IUPAC Name: A Step-by-Step Protocol

The naming of this compound is a logical process that can be broken down into the following self-validating steps:

Step 1: Identification of the Principal Functional Group

-

Analysis: The molecule possesses both a ketone (carbonyl) and a hydroxyl (alcohol) functional group.

-

Application of Priority Rules: The ketone group is assigned a higher priority than the alcohol group in the IUPAC system.[1][6]

Step 2: Determination and Numbering of the Parent Carbon Chain

-

Identification: The longest continuous carbon chain that contains the principal functional group (the ketone's carbonyl carbon) must be identified. In this case, the longest chain consists of four carbon atoms. The parent alkane is therefore "butane".

-

Numbering Convention: The carbon chain is numbered to assign the lowest possible locant (number) to the principal functional group.[10] Numbering from the right side of the molecule places the carbonyl carbon at position 2, whereas numbering from the left would place it at position 3.

-

Result: The chain is numbered from right to left, establishing the base name as "butan-2-one".

Step 3: Identification and Naming of Substituents

-

Hydroxyl Group: A hydroxyl group is located on carbon 1. As a substituent, it is denoted by the prefix "hydroxy-". Its full designation is "1-hydroxy".

-

Methyl Groups: Two methyl groups (-CH₃) are attached to carbon 3. The presence of two identical substituents is indicated by the prefix "di-". Their locants are specified as "3,3-dimethyl".

Step 4: Assembly of the Complete IUPAC Name

-

Alphabetical Ordering of Prefixes: The identified substituent prefixes ("hydroxy" and "dimethyl") are arranged alphabetically. Note that prefixes indicating the number of substituents (like "di-") are ignored for alphabetization purposes. Thus, "h" in "hydroxy" precedes "m" in "methyl".

-

Final Construction: The prefixes are placed before the parent name to form the complete, unambiguous IUPAC name.

The logical flow for determining the IUPAC name is visualized in the diagram below:

Caption: Workflow for the systematic determination of the IUPAC name for this compound.

Structural and Chemical Data Summary

For ease of reference, the key identifiers and properties of this compound are summarized in the table below. This information is consistently reported across major chemical databases.[11][12][13]

| Identifier | Value |

| IUPAC Name | This compound[11][12] |

| CAS Number | 38895-88-4[11][13] |

| Molecular Formula | C₆H₁₂O₂[12][14] |

| Molecular Weight | 116.16 g/mol [12][14] |

| Synonyms | Hydroxypinacolone, 1-Hydroxy-3,3-dimethyl-2-butanone[11] |

Conclusion

The IUPAC name This compound is derived from a systematic application of established nomenclature rules. The principle of functional group priority is the critical first step, establishing the ketone as the parent structure. Subsequent steps involving the identification, numbering, and alphabetical arrangement of substituents are executed to construct the final, unambiguous name. This methodical approach is fundamental to clear communication in chemistry, ensuring that written or spoken names correspond to a single, precise molecular entity, a necessity for research, development, and regulatory affairs.

References

-

Purdue University Department of Chemistry. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 28). Nomenclature of Aldehydes & Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). How to Name a Compound with Multiple Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 21). 18.2: Functional Group Order of Precedence For Organic Nomenclature. Retrieved from [Link]

-

Kwantlen Polytechnic University. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks. Retrieved from [Link]

-

Allery Chemistry. (2016, February 21). Naming multiple functional group organic compounds / IUPAC rules! [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Aldehydes and Ketones with Practice Problems. Retrieved from [Link]

-

University of Calgary. (n.d.). IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

-

Chem Simplied. (2025, August 25). IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: IUPAC Nomenclature of Ketones. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]

- 4. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IUPAC Rules [chem.uiuc.edu]

- 8. Naming Aldehydes and Ketones with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. Video: IUPAC Nomenclature of Ketones [jove.com]

- 10. jsscacs.edu.in [jsscacs.edu.in]

- 11. This compound | C6H12O2 | CID 9955836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. americanelements.com [americanelements.com]

- 13. This compound | 38895-88-4 [chemicalbook.com]

- 14. chemscene.com [chemscene.com]

An In-depth Technical Guide to 1-Hydroxy-3,3-dimethylbutan-2-one and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-3,3-dimethylbutan-2-one, a versatile ketone alcohol, serves as a crucial building block in various chemical syntheses, most notably in the cosmetic and pharmaceutical industries. Its unique structural features, combining a hydroxyl group and a sterically hindered ketone, impart specific reactivity and properties that are highly valued in organic synthesis. This guide provides a comprehensive overview of this compound, its various synonyms, chemical and physical characteristics, synthesis protocols, key reactions, and significant applications, with a particular focus on its role in the development of advanced cosmetic ingredients.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is This compound .[1] However, it is widely known by several other names in scientific literature and commercial contexts. Understanding these synonyms is crucial for effective literature searches and procurement.

One of the most common trivial names is hydroxypinacolone .[1] This name is derived from its structural relationship to pinacolone (3,3-dimethylbutan-2-one), with the addition of a hydroxyl group at the C1 position.

Other frequently encountered synonyms include:

The CAS Registry Number for this compound is 38895-88-4 .[1]

Chemical and Physical Properties

This compound is a colorless oil at room temperature and is known to be volatile.[2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

| Appearance | Colorless Oil / Liquid | [2] |

| Storage Temperature | -20°C or 2-8°C | [2] |

| Solubility | Slightly soluble in chloroform and methanol, sparingly soluble in DMSO. | [2] |

| Stability | Volatile | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common laboratory-scale preparation involves the oxidation of the corresponding diol, 3,3-dimethyl-1,2-butanediol. This selective oxidation of the secondary alcohol in the presence of the primary alcohol can be accomplished using a variety of oxidizing agents.

A generalized workflow for a potential synthesis is depicted below:

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Selective Oxidation of 3,3-Dimethyl-1,2-butanediol

Causality: This protocol utilizes an oxidizing agent that selectively oxidizes the secondary alcohol over the primary alcohol due to steric hindrance and electronic effects. The choice of solvent and temperature is critical to ensure selectivity and prevent over-oxidation or side reactions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-dimethyl-1,2-butanediol in a suitable anhydrous solvent (e.g., dichloromethane).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of the chosen oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation cocktail) to the cooled diol solution. The slow addition helps to control the reaction temperature and prevent unwanted side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a suitable quenching agent (e.g., isopropyl alcohol for PCC). Filter the reaction mixture through a pad of celite or silica gel to remove the chromium salts or other solid byproducts.

-

Extraction and Drying: Transfer the filtrate to a separatory funnel and wash sequentially with a mild acid, a mild base, and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Reactions and Synthetic Utility

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis. The hydroxyl and ketone groups can be selectively targeted to introduce further functionality.

Esterification: The primary hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives. This reaction is fundamental to one of its most significant commercial applications.

Sources

An In-depth Technical Guide to the Molecular Structure of 1-Hydroxy-3,3-dimethylbutan-2-one

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-Hydroxy-3,3-dimethylbutan-2-one (also known as hydroxypinacolone), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the spectroscopic characterization, plausible synthetic routes, and potential applications of this alpha-hydroxy ketone, offering insights grounded in established chemical principles and available experimental data.

Introduction

This compound (CAS No. 38895-88-4) is a bifunctional organic molecule featuring both a hydroxyl and a ketone functional group.[1][2] Its structure, characterized by a sterically demanding tert-butyl group adjacent to the carbonyl, imparts unique reactivity and properties. As a derivative of pinacolone, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, this compound holds significant potential as a versatile precursor in the development of novel chemical entities.[3][4][5][6] This guide aims to provide a detailed exploration of its molecular architecture, offering a foundational understanding for its strategic utilization in complex synthetic endeavors.

Molecular Identity and Physicochemical Properties

A clear definition of the molecule's fundamental properties is essential for its effective application in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Hydroxypinacolone, 1-hydroxy-3,3-dimethyl-2-butanone | [1] |

| CAS Number | 38895-88-4 | [1][2] |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | Colorless oil/liquid | [7] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [7] |

Spectroscopic Characterization: Elucidating the Molecular Framework

The structural elucidation of this compound is primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental data for the ¹H NMR spectrum of this compound in DMSO-d₆ (500 MHz) has been reported.[8]

-

δ 4.82 (s, 1H): This singlet corresponds to the proton of the hydroxyl group (-OH). Its chemical shift can be variable and is influenced by solvent, concentration, and temperature.

-

δ 4.56 (d, J = 6.0 Hz, 2H): This doublet represents the two protons of the methylene group (-CH₂-) adjacent to the hydroxyl group. The coupling to the hydroxyl proton is observed in this spectrum.

-

δ 1.19 (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group (-(CH₃)₃).

The ¹³C NMR spectrum provides insight into the different carbon environments within the molecule. Experimental data in DMSO-d₆ (126 MHz) is available.[8]

-

δ 213.0: This downfield signal is characteristic of a ketone carbonyl carbon (C=O).

-

δ 64.2: This peak is assigned to the methylene carbon bonded to the hydroxyl group (-CH₂OH).

-

δ 41.5: This signal corresponds to the quaternary carbon of the tert-butyl group.

-

δ 26.5: This upfield peak represents the three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

-

~3400 cm⁻¹ (broad): A broad absorption band is expected in this region, characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding.

-

~2960 cm⁻¹ (strong): Strong C-H stretching vibrations from the methyl and methylene groups of the tert-butyl and hydroxymethyl moieties.

-

~1715 cm⁻¹ (strong): A sharp and strong absorption band characteristic of the C=O stretching vibration of a saturated aliphatic ketone.

Mass Spectrometry (MS)

The mass spectrum of this compound would provide information on its molecular weight and fragmentation pattern upon ionization.

-

Molecular Ion (M⁺): A molecular ion peak would be expected at m/z = 116.

-

Alpha-Cleavage: A prominent fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. For this molecule, cleavage of the C-C bond between the carbonyl carbon and the tert-butyl group would result in a resonance-stabilized acylium ion with m/z = 57 and a tert-butyl radical. This is often a major fragmentation pathway for ketones with a tert-butyl group. Another alpha-cleavage could lead to a fragment with m/z = 85.

Synthesis and Reactivity

While this compound is commercially available, understanding its synthesis provides valuable context for its application and potential derivatization.

Proposed Synthetic Pathway

A common method for the synthesis of α-hydroxy ketones is the oxidation of the corresponding ketone enolate. A plausible synthetic route to this compound would involve the α-hydroxylation of 3,3-dimethyl-2-butanone (pinacolone).

Caption: Proposed synthesis of this compound via enolate oxidation.

Step-by-Step Methodology:

-

Enolate Formation: 3,3-dimethyl-2-butanone is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is then added dropwise to deprotonate the α-carbon, forming the lithium enolate.

-

α-Hydroxylation: A solution of an electrophilic oxygen source, such as (+)-N-camphorsulfonyloxaziridine, is then added to the enolate solution at low temperature. The enolate attacks the oxygen atom of the oxaziridine, leading to the formation of the α-hydroxy ketone.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Key Reactions

The bifunctional nature of this compound allows for a range of chemical transformations:

-

Esterification: The primary hydroxyl group can be readily esterified with various carboxylic acids or their derivatives. For instance, it is used in the synthesis of Hydroxypinacolone Retinoate, a cosmetic ingredient.[8]

-

Oxidation: The primary alcohol can be oxidized to an aldehyde, forming a 1,2-dicarbonyl compound.

-

Carbonyl Chemistry: The ketone functionality can undergo typical carbonyl reactions such as reduction to a secondary alcohol, reductive amination, and addition of nucleophiles.

Molecular Structure and Conformational Analysis

While a crystal structure of this compound is not available in the public domain, its three-dimensional structure can be inferred from standard bond lengths and angles, and its conformational preferences can be predicted.

Caption: Simplified 2D representation with predicted bond lengths.

The molecule possesses two rotatable bonds: the C1-C2 bond and the C2-C3 bond. Rotation around the C2-C3 bond will be significantly restricted due to the steric bulk of the tert-butyl group. The preferred conformation is likely to place the large tert-butyl group anti-periplanar to the hydroxymethyl group to minimize steric interactions. The presence of the hydroxyl group allows for the possibility of intramolecular hydrogen bonding with the carbonyl oxygen, which could influence the conformational landscape.

Applications in Research and Drug Development

While specific applications of this compound in marketed drugs are not widely documented, its structural motifs are of significant interest in medicinal chemistry.

-

Building Block for Complex Molecules: As demonstrated by its use in the synthesis of Hydroxypinacolone Retinoate, this molecule serves as a valuable building block for introducing the hydroxypinacolone moiety into larger structures.[8] This can be a strategy to modify the pharmacokinetic properties of a parent molecule, such as solubility and metabolic stability.

-